

2,5-Anhydro-D-mannitol: A Versatile Chiral Building Block for Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Anhydro-D-mannitol

Cat. No.: B043424

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry, particularly within the pharmaceutical industry, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a molecule is a critical determinant of its biological activity, with different enantiomers often exhibiting varied or even adverse effects. Chiral building blocks, derived from readily available natural sources, offer an efficient and economical strategy for the synthesis of complex chiral molecules. Among these, **2,5-Anhydro-D-mannitol**, a rigid furanoid scaffold derived from carbohydrates, has emerged as a valuable and versatile chiral precursor. Its fixed stereochemical configuration, derived from D-mannose, provides a robust template for the stereocontrolled synthesis of a wide array of bioactive molecules, including antiviral agents and ligands for specific biological targets. This guide provides a comprehensive overview of **2,5-Anhydro-D-mannitol** as a chiral building block, detailing its properties, synthesis, and applications, supported by experimental protocols and illustrative diagrams.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a chiral building block is essential for its effective application in synthesis. The following tables summarize the key quantitative data for **2,5-Anhydro-D-mannitol**.

Table 1: Physical and Chemical Properties of **2,5-Anhydro-D-mannitol**

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₁₂ O ₅	[1]
Molecular Weight	164.16 g/mol	[1]
Melting Point	101-102 °C	[2]
Appearance	White Crystalline Solid	[2]
Solubility	Soluble in Water, DMSO, and Methanol	[2] [3]
Specific Rotation [α]D	+56.7° (c=1, H ₂ O, 19 °C)	
CAS Number	41107-82-8	[3]

Table 2: Spectroscopic Data for **2,5-Anhydro-D-mannitol**

Spectroscopy	Data	Reference(s)
¹³ C NMR (D ₂ O)	Chemical shifts (δ) are consistent with the furanoid structure.	[4]
InChI	InChI=1S/C6H12O5/c7-1-3-5(9)6(10)4(2-8)11-3/h3-10H,1-2H2/t3-,4-,5-,6-/m1/s1	[1]
InChIKey	MCHWWJLLPNDHGL-KVTDHHQDSA-N	[1]
SMILES	C([C@@H]1--INVALID-LINK--CO)O">C@HO)O	[1]

Synthesis of 2,5-Anhydro-D-mannitol

The preparation of **2,5-Anhydro-D-mannitol** can be achieved from readily available carbohydrate starting materials. A common and established method involves the deamination and subsequent reduction of D-glucosamine.[\[5\]](#)

Experimental Protocol: Synthesis from D-Glucosamine

This procedure is based on the known method of Bera, Foster, and Stacey.[\[5\]](#)

Materials:

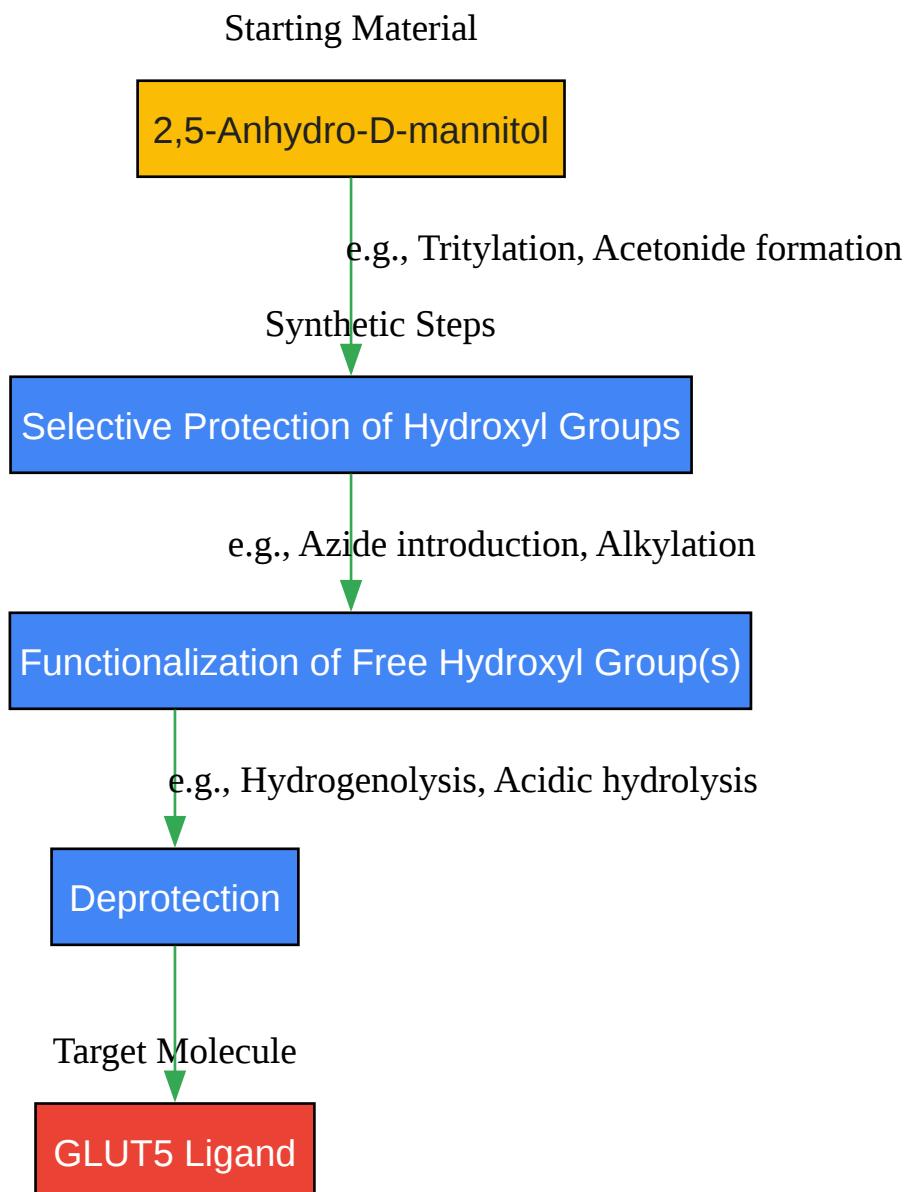
- D-Glucosamine hydrochloride
- Sodium nitrite
- Acetic acid
- Sodium borohydride
- Cation exchange resin (e.g., Dowex 50W-X8, H⁺ form)
- Anion exchange resin (e.g., Dowex 1-X8, formate form)
- Ethanol
- Methanol
- Deionized water

Procedure:

- Deamination: A solution of D-glucosamine hydrochloride in water is cooled in an ice bath. An aqueous solution of sodium nitrite is added dropwise to the stirred solution, followed by the slow addition of acetic acid. The reaction mixture is stirred at low temperature for a specified period to ensure complete deamination to form 2,5-anhydro-D-mannose.
- Reduction: The reaction mixture containing 2,5-anhydro-D-mannose is treated with sodium borohydride, added portion-wise while maintaining a low temperature. The mixture is stirred until the reduction of the aldehyde is complete.
- Purification: The reaction is quenched, and the solution is neutralized. The solution is then passed through a column of cation exchange resin (H⁺ form) to remove cations, followed by

a column of anion exchange resin (formate form) to remove anions. The eluate is collected and concentrated under reduced pressure.

- Crystallization: The resulting syrup is dissolved in a minimal amount of hot ethanol or methanol. Upon cooling, **2,5-Anhydro-D-mannitol** crystallizes. The crystals are collected by filtration, washed with cold solvent, and dried under vacuum.


Expected Yield: Moderate to good yields are typically reported for this transformation.

Applications in Stereoselective Synthesis

The rigid furanoid ring and the defined stereocenters of **2,5-Anhydro-D-mannitol** make it an excellent chiral template for the synthesis of a variety of complex molecules. The hydroxyl groups at positions 1, 3, 4, and 6 can be selectively functionalized to introduce desired substituents with high stereocontrol.

Synthesis of GLUT5 Transporter Ligands

Derivatives of **2,5-Anhydro-D-mannitol** have been synthesized and evaluated as ligands for the glucose transporter 5 (GLUT5), which is a target for imaging and drug delivery in cancer.[\[6\]](#)

[Click to download full resolution via product page](#)

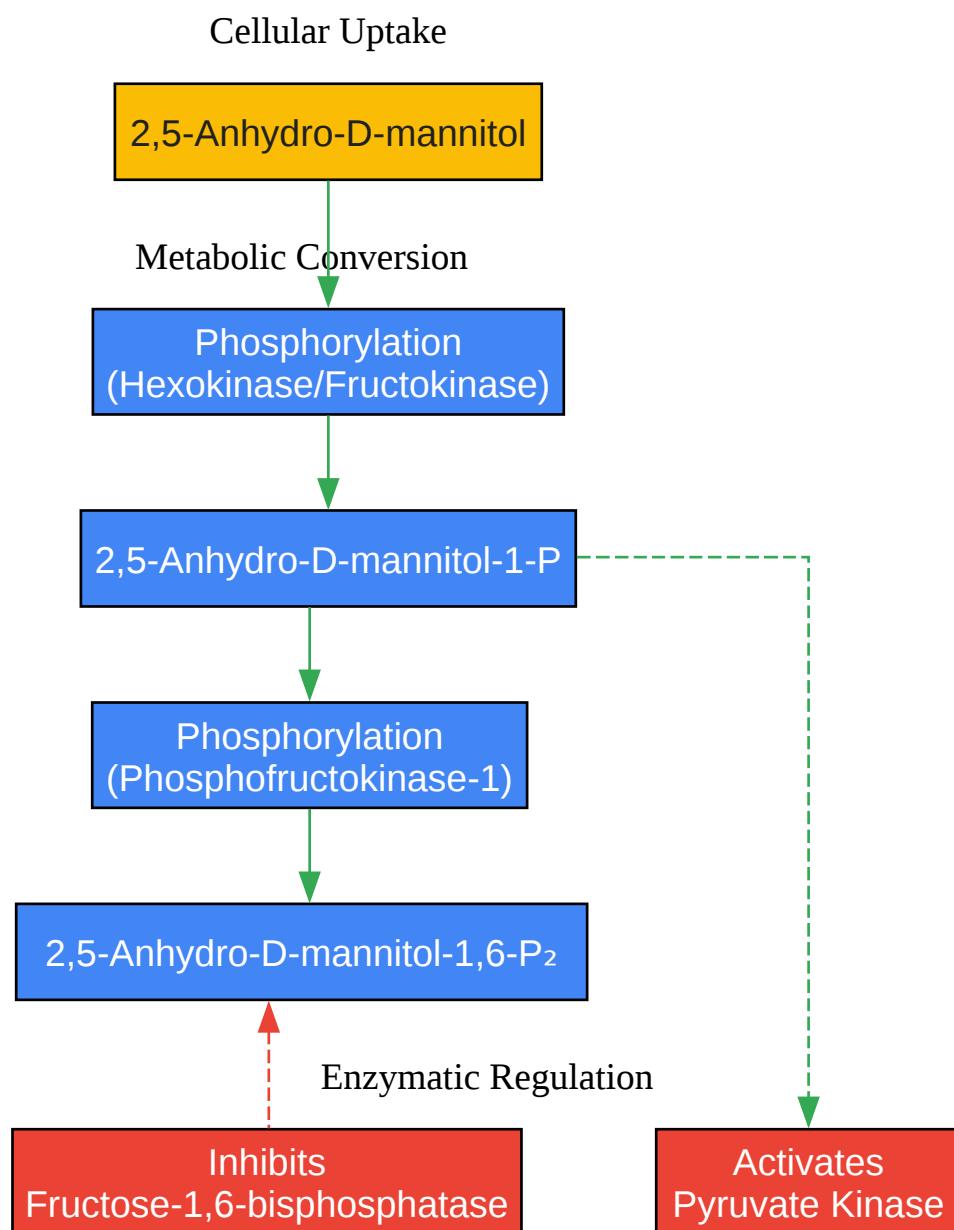
Synthetic workflow for GLUT5 ligands.

Experimental Protocol: Synthesis of a C-3 Modified 2,5-Anhydro-D-mannitol Derivative

The following is a generalized protocol based on the synthesis of 3-amino-3-deoxy-**2,5-anhydro-D-mannitol**, a key intermediate for GLUT5 ligands.^[6]

Materials:

- 2,5:3,4-dianhydro-D-allitol (can be prepared from **2,5-Anhydro-D-mannitol**)
- Sodium azide
- Ammonium chloride
- N,N-Dimethylformamide (DMF)
- Palladium on carbon (Pd/C, 10%)
- Methanol
- Hydrogen gas

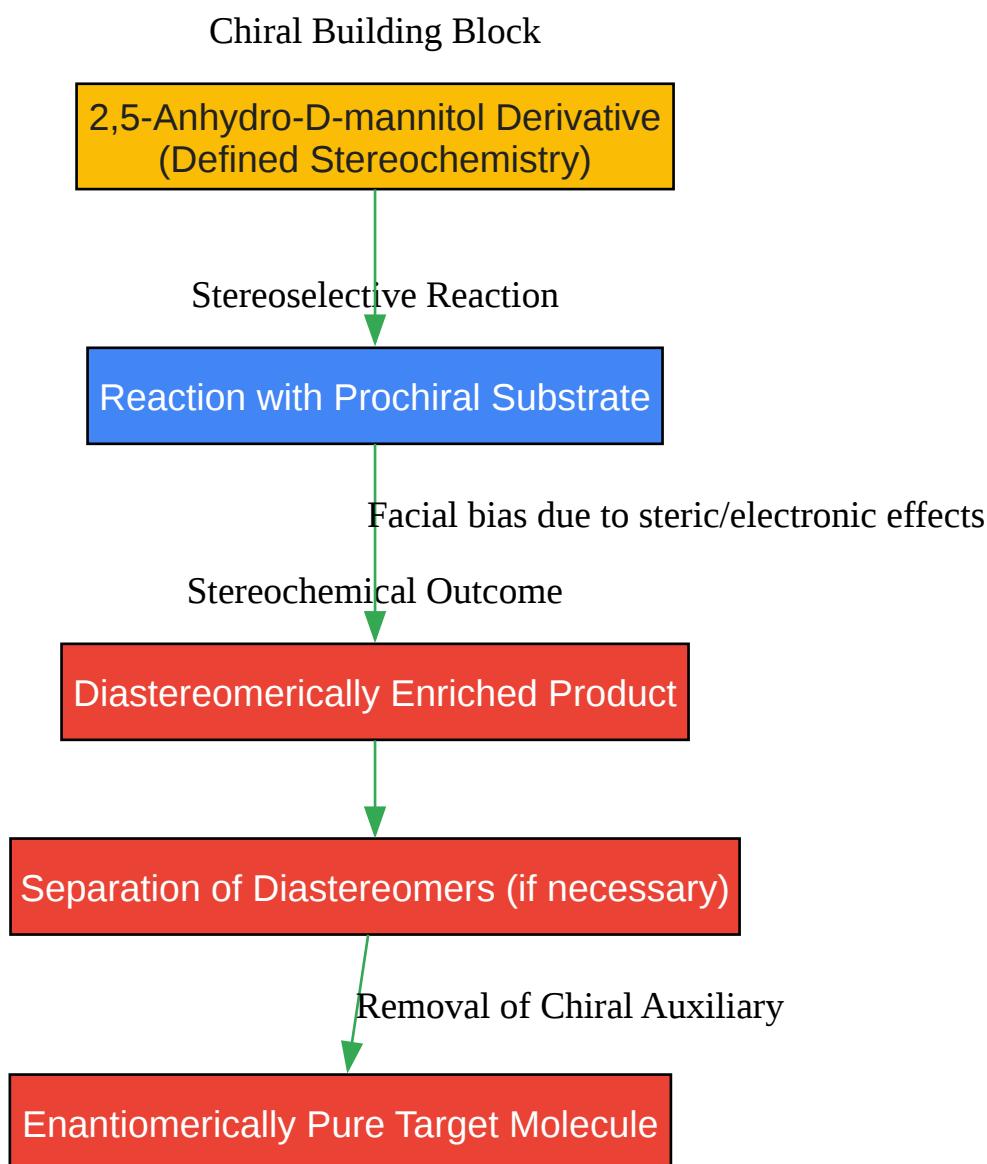

Procedure:

- Epoxide Opening: To a solution of 2,5:3,4-dianhydro-D-allitol in DMF, sodium azide and ammonium chloride are added. The mixture is heated to allow for the regioselective opening of the epoxide ring by the azide nucleophile, yielding 3-azido-3-deoxy-2,5-dianhydro-D-mannitol.
- Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel.
- Azide Reduction: The purified 3-azido-3-deoxy-2,5-dianhydro-D-mannitol is dissolved in methanol, and a catalytic amount of 10% Pd/C is added. The mixture is stirred under a hydrogen atmosphere until the reaction is complete (monitored by TLC).
- Final Purification: The catalyst is removed by filtration through celite, and the solvent is evaporated to yield **3-amino-3-deoxy-2,5-anhydro-D-mannitol**.

Characterization: The product is typically characterized by NMR spectroscopy, mass spectrometry, and measurement of its optical rotation to confirm its structure and purity.

Metabolic Role and Signaling Implications

2,5-Anhydro-D-mannitol, as a fructose analog, can enter metabolic pathways and influence cellular signaling. It is known to be phosphorylated in the liver, leading to a decrease in available ATP, which can trigger physiological responses such as an increase in food intake.[3] [7] It also affects key enzymes in carbohydrate metabolism.[8]



[Click to download full resolution via product page](#)

Metabolic fate and enzymatic influence.

The Principle of Chiral Induction

The utility of **2,5-Anhydro-D-mannitol** as a chiral building block lies in the principle of chiral induction, where the existing stereocenters of the mannitol derivative dictate the stereochemical outcome of subsequent reactions. The rigid furanose ring restricts conformational flexibility, presenting a well-defined three-dimensional environment that directs the approach of reagents to a specific face of the molecule.

[Click to download full resolution via product page](#)

Principle of chiral synthesis.

Conclusion

2,5-Anhydro-D-mannitol stands out as a powerful tool in the arsenal of the synthetic chemist. Its origin from the chiral pool, coupled with its rigid and well-defined stereochemical architecture, makes it an ideal starting material for the enantioselective synthesis of complex and biologically important molecules. The ability to selectively functionalize its hydroxyl groups allows for the introduction of diverse functionalities with a high degree of stereocontrol. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic application of chiral building blocks like **2,5-Anhydro-D-mannitol** will undoubtedly play an increasingly crucial role in the efficient and elegant construction of the medicines of the future.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,5-anhydro-D-mannitol | C6H12O5 | CID 73544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synthose.com [synthose.com]
- 3. caymanchem.com [caymanchem.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. prepchem.com [prepchem.com]
- 6. mdpi.com [mdpi.com]
- 7. 2,5-anhydro-D-mannitol: a fructose analogue that increases food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of action of 2,5-anhydro-D-mannitol in hepatocytes. Effects of phosphorylated metabolites on enzymes of carbohydrate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2,5-Anhydro-D-mannitol: A Versatile Chiral Building Block for Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b043424#2-5-anhydro-d-mannitol-as-a-chiral-building-block-in-synthesis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com